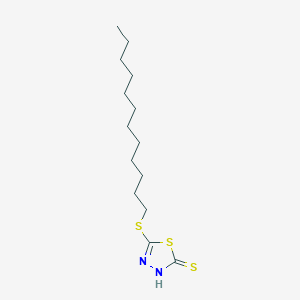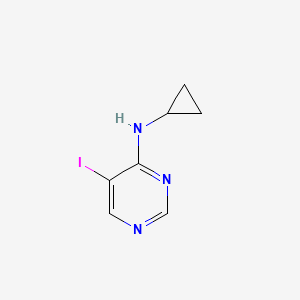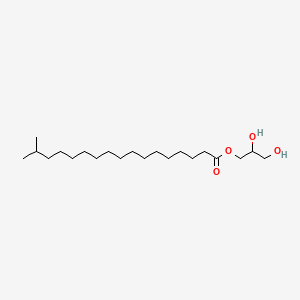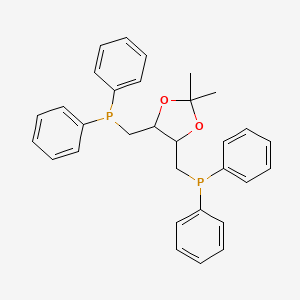
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) is an organophosphorus compound. It is a member of the phosphine family, which are compounds containing a phosphorus atom bonded to three organic groups. This compound is particularly notable for its use as a ligand in coordination chemistry, where it can form complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) typically involves the reaction of chlorodiphenylphosphine with a Grignard reagent. The general reaction can be represented as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes.
Scientific Research Applications
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which ((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) exerts its effects involves its ability to act as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Methyldiphenylphosphine: Similar in structure but with a methyl group instead of the dioxolane ring.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group attached to the phosphorus atom.
Diphenylphosphine: Lacks the dioxolane ring and has two phenyl groups attached to the phosphorus atom.
Uniqueness
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) is unique due to the presence of the dioxolane ring, which can influence its steric and electronic properties. This makes it a versatile ligand in coordination chemistry, offering different reactivity and selectivity compared to other phosphines .
Properties
Molecular Formula |
C31H32O2P2 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3 |
InChI Key |
VCHDBLPQYJAQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8813973.png)
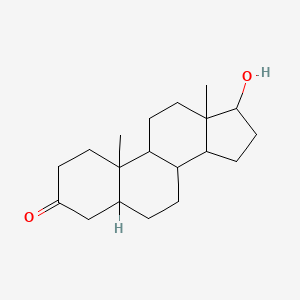

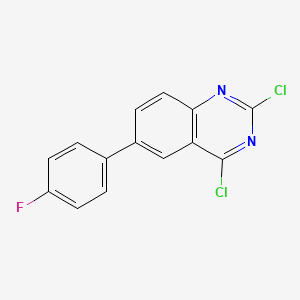
![4H-Benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B8813987.png)

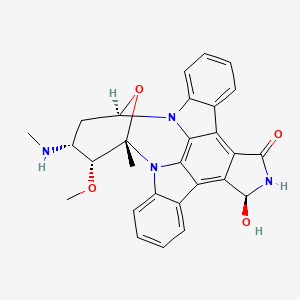
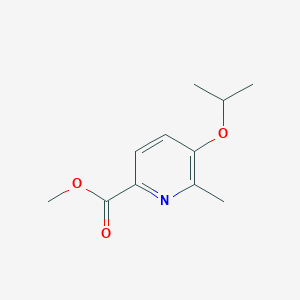
![1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8814018.png)

